molecular formula C15H19BrN4 B1524978 1-(6-Phenylpyridazin-3-yl)-1,4-diazepane hydrobromide CAS No. 1311317-00-6

1-(6-Phenylpyridazin-3-yl)-1,4-diazepane hydrobromide

Cat. No. B1524978
M. Wt: 335.24 g/mol
InChI Key: VIJVTWRWKBIKCN-UHFFFAOYSA-N
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Description

The compound “1-(6-Phenylpyridazin-3-yl)-1,4-diazepane hydrobromide” is a complex organic molecule. It contains a phenyl group (a benzene ring), a pyridazine ring (a six-membered ring with two nitrogen atoms), and a diazepane ring (a seven-membered ring with two nitrogen atoms). The presence of these functional groups suggests that this compound could exhibit interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, as inferred from its name, is likely to be quite complex. The presence of multiple rings (phenyl, pyridazine, and diazepane) suggests a highly conjugated and potentially rigid structure. The pyridazine ring, in particular, is a less common diazine that could contribute unique properties .

Scientific Research Applications

Synthesis and Chemical Properties

Research has focused on the synthesis and characterization of new heterocycles related to aryl[e][1,3]diazepinediones. These compounds, including various diazepine derivatives, have shown significant potential in drug design due to their novel non-planar heterocyclic structures. Studies have detailed the synthesis, chemical properties, and potential applications of these compounds as precursors to drug-like molecules, highlighting their importance in medicinal chemistry (Bardovskyi et al., 2020).

Mechanistic Insights into Chemical Reactions

Investigations into the mechanisms of ring contractions and rearrangements of diazepine derivatives provide foundational knowledge for the development of novel synthetic pathways and the optimization of existing ones. For example, the study of the rearrangement mechanisms of 5-substituted 6H-4,5-dihydro-3,7-diphenyl-1,2-diazepines has elucidated pathways that are crucial for the synthesis of pyridazine derivatives (Amiet & Johns, 1968).

Potential in Drug Development

The development of diazepine-based compounds for medicinal applications is a significant area of interest. Research into the synthesis of 6‐amino‐1‐benzyl‐4‐methylhexahydro‐1H‐1,4-diazepine and related structures has opened new avenues for creating compounds with potential therapeutic applications. These studies often focus on the synthesis of novel compounds that could serve as the basis for the development of new drugs (Kato, Harada, & Morie, 1995).

Enzyme Inhibition and Cytotoxicity

The exploration of palladacycles, including those derived from diazepine compounds, in the context of enzyme inhibition and cytotoxicity against cancer cells, represents another crucial application. These studies contribute to the identification of compounds with potential use in cancer treatment, further emphasizing the versatility of diazepine derivatives in scientific research (Spencer et al., 2009).

Future Directions

Given the wide range of biological activities associated with pyridazine derivatives , this compound could be of interest in various fields, including medicinal chemistry and drug discovery. Future research could explore its synthesis, properties, and potential applications in more detail.

properties

IUPAC Name

1-(6-phenylpyridazin-3-yl)-1,4-diazepane;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4.BrH/c1-2-5-13(6-3-1)14-7-8-15(18-17-14)19-11-4-9-16-10-12-19;/h1-3,5-8,16H,4,9-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIJVTWRWKBIKCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=NN=C(C=C2)C3=CC=CC=C3.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Phenylpyridazin-3-yl)-1,4-diazepane hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(6-Phenylpyridazin-3-yl)-1,4-diazepane hydrobromide
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1-(6-Phenylpyridazin-3-yl)-1,4-diazepane hydrobromide
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1-(6-Phenylpyridazin-3-yl)-1,4-diazepane hydrobromide
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1-(6-Phenylpyridazin-3-yl)-1,4-diazepane hydrobromide
Reactant of Route 6
1-(6-Phenylpyridazin-3-yl)-1,4-diazepane hydrobromide

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